2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and an isopropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-oxo-2-phenylacetonitrile with isopropylamine and subsequent cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 2-Oxo-1-(methyl)-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1-(ethyl)-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1-(butyl)-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
The uniqueness of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The isopropyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Overview
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid, also known as 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a compound that has garnered attention for its diverse biological activities. Its structure and functional groups suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antihypertensive agents.
- IUPAC Name: 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Molecular Formula: C9H11NO3
- CAS Number: 66158-30-3
- Molecular Weight: 181.19 g/mol
- Purity: Typically around 90% to 97% in commercial preparations
Biological Activity
Anticancer Activity:
Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity. The compound has been tested against several human tumor cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HCT-15 | 7.94 ± 1.6 |
MCF-7 | 9.24 ± 0.9 |
PC-3 | 15.47 ± 0.72 |
U251 | 20.96 ± 5.2 |
K-562 | 12.62 ± 2.0 |
SKLU-1 | 22.86 ± 3.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency against cancer cells, suggesting that modifications to the dihydropyridine structure can significantly affect biological activity .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. For example, docking studies have suggested that these compounds may interact with proteins involved in apoptotic pathways such as PARP-1, indicating their potential role in inducing programmed cell death in cancer cells .
Antihypertensive Effects:
In addition to anticancer properties, certain derivatives of dihydropyridines have been noted for their antihypertensive effects. These compounds act as antagonists of angiotensin II, a peptide hormone that increases blood pressure by promoting vasoconstriction and sodium retention . The ability to inhibit angiotensin II binding may provide therapeutic benefits in managing hypertension and related cardiovascular diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of dihydropyridine derivatives:
-
Cytotoxicity Against Tumor Cells:
A study evaluated a series of novel dihydropyridine carboxylic acids for their cytotoxic effects on various tumor cell lines using the sulforhodamine B (SRB) assay. The results indicated that some compounds exhibited greater than 50% inhibition at concentrations lower than traditional chemotherapeutics like Cisplatin . -
Structure-Activity Relationship (SAR):
Analysis of structural modifications revealed that substituents on the pyridine ring significantly influence biological activity. For instance, introducing hydroxyl groups or varying alkyl chain lengths affected IC50 values positively, enhancing antiproliferative activity across multiple cancer cell lines . -
In Vivo Studies:
While much of the research has focused on in vitro assays, preliminary in vivo studies suggest that these compounds can also exhibit favorable pharmacokinetic profiles and lower toxicity compared to existing treatments, making them promising candidates for further development as therapeutic agents .
Properties
IUPAC Name |
2-oxo-1-propan-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUUEGGTAJRCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C(C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.